2-(4-Phenylphenyl)sulfanylacetic acid
Description
2-(4-Phenylphenyl)sulfanylacetic acid is a sulfanylacetic acid derivative featuring a biphenyl (4-phenylphenyl) group attached to the sulfur atom of the sulfanylacetic acid backbone. Its structure comprises a central acetic acid moiety substituted with a sulfanyl (-S-) group linked to a 4-phenylphenyl substituent.
Properties
CAS No. |
19813-93-5 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(4-phenylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C14H12O2S/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) |
InChI Key |
JUOJESMBZPRKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs of sulfanylacetic acid derivatives, highlighting substituents, molecular properties, and biological activities:
Key Observations and Trends
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and carbamoyl (-CONH₂) groups in SH-5_3 () likely enhance electrophilic interactions with enzyme active sites, though its moderate inhibitory potency (IC₅₀ = 1065 μM) suggests room for optimization. The chloro-pyrimidine substituent in Wy14643 () contributes to PPARα receptor binding, facilitating anti-inflammatory and autophagy-inducing effects in neurodegenerative models.
Halogenation:
- Sulfonamide vs.
Contradictions and Limitations
- Potency Variability: SH-5_3 (IC₅₀ = 1065 μM) demonstrates weaker inhibition compared to non-sulfanylacetic acid inhibitors, suggesting that bulky substituents (e.g., biphenyl) might sterically hinder target binding unless optimized.
- Data Gaps: Limited direct data on 2-(4-Phenylphenyl)sulfanylacetic acid necessitate extrapolation from analogs. Further studies on its solubility, stability, and receptor interactions are needed.
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